molecular formula C11H14N3PS B077353 P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide CAS No. 13568-03-1

P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide

Cat. No. B077353
CAS RN: 13568-03-1
M. Wt: 251.29 g/mol
InChI Key: QNWCULQVZGQKHW-UHFFFAOYSA-N
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Description

P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide, also known as PDPP, is a chemical compound that has gained significant attention in the field of scientific research. PDPP is a phosphine-based ligand that has been used extensively in the synthesis of various metal complexes. It has been found to have a wide range of applications in the field of catalysis, organic synthesis, and material science.

Scientific Research Applications

P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has been extensively used in the field of catalysis. It has been found to be an effective ligand in the synthesis of various metal complexes, including palladium, platinum, and rhodium complexes. These metal complexes have been used in a wide range of catalytic reactions, including cross-coupling reactions, hydrogenation reactions, and oxidation reactions.
P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has also been used in the field of organic synthesis. It has been found to be an effective ligand in the synthesis of various organic compounds, including amino acids, peptides, and nucleosides. P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has been used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.

Mechanism Of Action

P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide acts as a bidentate ligand, binding to metal ions through its phosphorus and nitrogen atoms. The metal complexes formed with P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide have been found to be highly stable and active in various catalytic reactions. P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has been found to enhance the reactivity of metal complexes by stabilizing the transition states of catalytic reactions.

Biochemical And Physiological Effects

P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-carcinogenic. P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has been found to be stable under physiological conditions and has been used in the synthesis of various bioactive compounds.

Advantages And Limitations For Lab Experiments

P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has several advantages for lab experiments. It is a stable and readily available ligand that can be easily synthesized. P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has been found to be highly effective in the synthesis of various metal complexes and organic compounds. However, P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has some limitations for lab experiments. It is a relatively large ligand that may hinder the reactivity of metal complexes in some catalytic reactions.

Future Directions

P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has several potential future directions for scientific research. It can be further explored for its applications in the synthesis of bioactive compounds and materials science. P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide can also be used in the development of new catalysts for various catalytic reactions. Further studies can be conducted to explore the mechanism of action of P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide and its biochemical and physiological effects. Overall, P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide has significant potential for scientific research and can be further explored for its wide range of applications.

Synthesis Methods

P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide can be synthesized using a three-step procedure. The first step involves the reaction between N,N-dimethylformamide and phenylphosphorus trichloride, which produces N,N-dimethyl-P-phenylphosphoryl chloride. The second step involves the reaction between N,N-dimethyl-P-phenylphosphoryl chloride and imidazole, which produces P-Imidazol-1-yl-N,N-dimethyl-P-phenylphosphoryl chloride. The final step involves the reaction between P-Imidazol-1-yl-N,N-dimethyl-P-phenylphosphoryl chloride and thiourea, which produces P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide.

properties

CAS RN

13568-03-1

Product Name

P-Imidazol-1-yl-N,N-dimethyl-P-phenyl-phosphinothioic amide

Molecular Formula

C11H14N3PS

Molecular Weight

251.29 g/mol

IUPAC Name

N-[imidazol-1-yl(phenyl)phosphinothioyl]-N-methylmethanamine

InChI

InChI=1S/C11H14N3PS/c1-13(2)15(16,14-9-8-12-10-14)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

QNWCULQVZGQKHW-UHFFFAOYSA-N

SMILES

CN(C)P(=S)(C1=CC=CC=C1)N2C=CN=C2

Canonical SMILES

CN(C)P(=S)(C1=CC=CC=C1)N2C=CN=C2

Origin of Product

United States

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